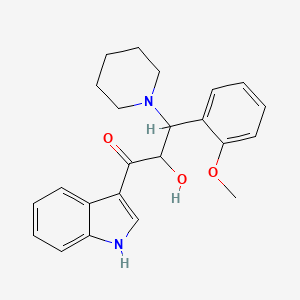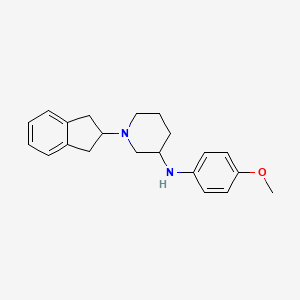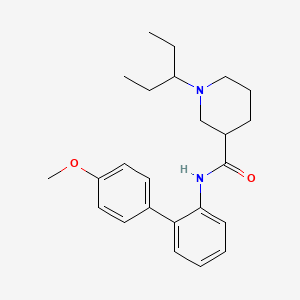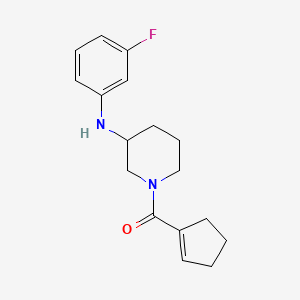
2-hydroxy-1-(1H-indol-3-yl)-3-(2-methoxyphenyl)-3-(1-piperidinyl)-1-propanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-hydroxy-1-(1H-indol-3-yl)-3-(2-methoxyphenyl)-3-(1-piperidinyl)-1-propanone, also known as GR-21, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a selective inhibitor of monoamine oxidase A (MAO-A) and has been shown to have a number of biochemical and physiological effects.
Mecanismo De Acción
2-hydroxy-1-(1H-indol-3-yl)-3-(2-methoxyphenyl)-3-(1-piperidinyl)-1-propanone is a selective inhibitor of MAO-A, meaning that it specifically targets this enzyme and does not affect other enzymes in the body. By inhibiting MAO-A, this compound can increase the levels of neurotransmitters such as serotonin and norepinephrine in the brain, which can have a number of effects on mood, cognition, and behavior.
Biochemical and Physiological Effects:
Studies have shown that this compound can have a number of biochemical and physiological effects. For example, it has been shown to increase the levels of serotonin and norepinephrine in the brain, which can have antidepressant and anxiolytic effects. Additionally, this compound has been shown to improve memory and cognitive function in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-hydroxy-1-(1H-indol-3-yl)-3-(2-methoxyphenyl)-3-(1-piperidinyl)-1-propanone in lab experiments is its selectivity for MAO-A, which allows researchers to specifically target this enzyme without affecting other enzymes in the body. However, there are also some limitations to using this compound, such as its relatively low potency compared to other MAO-A inhibitors.
Direcciones Futuras
There are a number of future directions for research on 2-hydroxy-1-(1H-indol-3-yl)-3-(2-methoxyphenyl)-3-(1-piperidinyl)-1-propanone. One area of interest is in the development of more potent and selective MAO-A inhibitors based on the structure of this compound. Additionally, further studies are needed to fully understand the biochemical and physiological effects of this compound, as well as its potential applications in the treatment of psychiatric and neurological disorders.
Métodos De Síntesis
The synthesis of 2-hydroxy-1-(1H-indol-3-yl)-3-(2-methoxyphenyl)-3-(1-piperidinyl)-1-propanone involves several steps, including the condensation of indole-3-acetaldehyde with 2-methoxybenzaldehyde, followed by the reduction of the resulting imine with sodium borohydride. The resulting amine is then reacted with 1-piperidinylpropanone to yield this compound.
Aplicaciones Científicas De Investigación
2-hydroxy-1-(1H-indol-3-yl)-3-(2-methoxyphenyl)-3-(1-piperidinyl)-1-propanone has been studied extensively for its potential applications in scientific research. One of the main areas of interest is in the study of the role of MAO-A in various physiological processes. MAO-A is an enzyme that is involved in the metabolism of neurotransmitters such as serotonin and norepinephrine, and has been implicated in a number of psychiatric and neurological disorders.
Propiedades
IUPAC Name |
2-hydroxy-1-(1H-indol-3-yl)-3-(2-methoxyphenyl)-3-piperidin-1-ylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O3/c1-28-20-12-6-4-10-17(20)21(25-13-7-2-8-14-25)23(27)22(26)18-15-24-19-11-5-3-9-16(18)19/h3-6,9-12,15,21,23-24,27H,2,7-8,13-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUSYEDCLEIARMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(C(C(=O)C2=CNC3=CC=CC=C32)O)N4CCCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(3-nitrophenyl)sulfonyl]-4-(phenylsulfonyl)piperazine](/img/structure/B6063365.png)
![N-{1-[2-(3-chlorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}-1,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B6063371.png)
![2-[(4-chlorophenyl)thio]-N'-(2-hydroxybenzylidene)propanohydrazide](/img/structure/B6063387.png)
![N-(2,3-dichlorophenyl)-2-[(4-oxo-6-phenyl-1,4-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B6063394.png)


![2-[(4-fluorophenoxy)methyl]-4-{[3-(4-fluorophenyl)-1-pyrrolidinyl]carbonyl}-1,3-oxazole](/img/structure/B6063402.png)

![7-(4-ethyl-1-piperazinyl)-3-(4-fluorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B6063419.png)
![2-(1-{[3-(trifluoromethyl)phenyl]amino}ethylidene)-1H-indene-1,3(2H)-dione](/img/structure/B6063433.png)
![3-{1-[(2-methylphenyl)amino]ethylidene}-2,4(3H,5H)-thiophenedione](/img/structure/B6063446.png)
![N-allyl-N-{[2-[(cyclopropylmethyl)sulfonyl]-1-(tetrahydro-2-furanylmethyl)-1H-imidazol-5-yl]methyl}-2-propen-1-amine](/img/structure/B6063456.png)
![N-ethyl-2-(4-hydroxy-1-piperidinyl)-N-({1-[2-(3-methoxyphenyl)ethyl]-3-piperidinyl}methyl)acetamide](/img/structure/B6063462.png)